molecular formula C8H6Br2I2 B1272026 1,4-Bis(bromomethyl)-2,5-diiodobenzene CAS No. 56403-29-3

1,4-Bis(bromomethyl)-2,5-diiodobenzene

Cat. No. B1272026
CAS RN: 56403-29-3
M. Wt: 515.75 g/mol
InChI Key: RNXBYLAAAKTAQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds often involves multi-step reactions, including halogenation, nucleophilic substitution, and coupling reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene involved aromatic nucleophilic substitution . Similarly, 1,4-Bis(bromomethyl)-2,5-diiodobenzene could potentially be synthesized through a halogenation process followed by a nucleophilic substitution reaction.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is typically characterized using spectroscopic methods and X-ray crystallography. For example, the molecular structures of various synthesized compounds were confirmed by 19F NMR spectroscopy and X-ray crystallography, which revealed large bond angles around the phosphorus atoms . The crystal structure of 1,1'-Bis(2-bromobenzoyl thioureido)ethane showed stabilization by intermolecular hydrogen bonds . These techniques could also be applied to determine the molecular structure of 1,4-Bis(bromomethyl)-2,5-diiodobenzene.

Chemical Reactions Analysis

Halogenated aromatic compounds can undergo various chemical reactions, including nucleophilic substitution and coupling reactions. The synthesis of 1,4-bis[β-(p-aminophenyl)ethyl] benzene involved a Sonogashira C—C coupling reaction . The reactivity of 1,4-Bis(bromomethyl)-2,5-diiodobenzene would likely be influenced by the presence of bromomethyl and diiodo groups, which could participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure and the nature of the substituents. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene showed different conformations and packing in the crystal structures, which were influenced by the crystalline environment . The synthesis and characterization of 1,2-bis(bromomethyl)-4-fluorobenzene discussed factors affecting the reaction, such as raw material rate, reaction time, and temperature . These factors would also be relevant in the synthesis and property analysis of 1,4-Bis(bromomethyl)-2,5-diiodobenzene.

Scientific Research Applications

  • Polymer Synthesis :

    • Used as a bifunctional initiator in the cationic ring-opening polymerization of tetrahydrofuran, leading to the synthesis of poly(p-phenylene) (PPP) with alternating polytetrahydrofuran and hexyl side chains (Cianga, Hepuzer, & Yagcı, 2002).
    • Employed in atom transfer radical polymerization of styrene for producing macromonomers, which were further used in Suzuki coupling reactions to synthesize polyphenylenes with alternating polystyrene and hexyl side chains (Cianga & Yagcı, 2002).
  • Synthesis of Electron-Rich Macrocycles :

    • Utilized in the stepwise synthesis of [4+4] electron-rich thiamacrocycles, targeting fullerene complexation. Also used in a multicomponent mixture reaction to generate a range of thiamacrocycles, which were successfully separated (Holý et al., 2010).
  • Development of Novel Organic Compounds :

    • Played a role in the synthesis of 1,5-dihydropolyalkylated s-indacenes, with mono- and dianions characterized by silylation. This process involved alkylation of malonic esters from 2,5-dimethyl-1,4-dibromomethylbenzene (Dahrouch et al., 2001).
  • Crystallography and Molecular Structure Studies :

    • Used in the study of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, with crystal structures determined by X-ray diffraction. This study explored the conformations and crystalline environments of the solvates (Szlachcic et al., 2007).
  • Exploration in Photophysical Behavior :

    • Involved in the synthesis and study of thia-aza macrocycles with a 9-anthracenylmethyl moiety as a fluorescent appendage. These macrocycles showed an increase in fluorescence on the addition of transition metal ions, indicating potential applications in sensing technologies (Singh & Kumar, 2007).
  • Catalysis Research :

    • Used in the synthesis of mono-, bis-, and tris-imidazolinium salts, which were then applied as in situ catalysts for Suzuki-Miyaura and Heck-Mirozoki cross-coupling reactions (Türkmen, Can, & Çetinkaya, 2009).

properties

IUPAC Name

1,4-bis(bromomethyl)-2,5-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2I2/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXBYLAAAKTAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)CBr)I)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376212
Record name 1,4-bis(bromomethyl)-2,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(bromomethyl)-2,5-diiodobenzene

CAS RN

56403-29-3
Record name 1,4-bis(bromomethyl)-2,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Grunder, R Huber, V Horhoiu… - The Journal of …, 2007 - ACS Publications
New cruciform structures 1−4 were synthesized to investigate a new single molecule switching mechanism arising from the interplay between the molecule and the electrode surface. …
Number of citations: 83 pubs.acs.org
YC Lin, CH Lin, CY Chen, SS Sun, B Pal - Organic & Biomolecular …, 2011 - pubs.rsc.org
Previously, we developed an iterative elongation methodology to synthesize acene esters, nitriles, and imides. The strategy uses the concept of bidirectional synthesis, and we can now …
Number of citations: 29 pubs.rsc.org
RW Day - 1984 - search.proquest.com
The synthesis of a polyester containing TCNQ units covalently bound to the polymer molecule by the low-temperature-solution polycondensation of adipyl chloride with 2, 5-bis-(2'-…
Number of citations: 2 search.proquest.com

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